molecular formula C25H32F2O6 B11829394 (6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-7,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane]-3,5'(6H)-dione

(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-7,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane]-3,5'(6H)-dione

Cat. No.: B11829394
M. Wt: 466.5 g/mol
InChI Key: YQDWQLNCVMHLMX-HTTZWQLNSA-N
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Description

The compound (6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-2’-methoxy-10,13-dimethyl-2’-propyl-7,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,4’-[1,3]dioxolane]-3,5’(6H)-dione is a synthetic corticosteroid. It is structurally related to fluticasone propionate, a widely used anti-inflammatory and immunosuppressive agent. This compound is characterized by its complex polycyclic structure, which includes multiple chiral centers and functional groups that contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from readily available steroid precursors. The key steps include:

    Fluorination: Introduction of fluorine atoms at specific positions on the steroid backbone.

    Hydroxylation: Addition of hydroxyl groups to enhance the compound’s solubility and biological activity.

    Methoxylation: Incorporation of methoxy groups to improve the compound’s stability and pharmacokinetic properties.

    Spirocyclization: Formation of the spiro[cyclopenta[a]phenanthrene] core structure through cyclization reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilization of batch reactors for precise control of reaction parameters.

    Purification: Multi-step purification processes, including crystallization and chromatography, to isolate the desired product.

    Quality Control: Rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various hydroxylated, fluorinated, and methoxylated derivatives, which exhibit different pharmacological properties.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the effects of fluorination and hydroxylation on steroid activity.

    Biology: Investigated for its effects on cellular signaling pathways and gene expression.

    Medicine: Explored for its potential as an anti-inflammatory and immunosuppressive agent in the treatment of various diseases, including asthma and allergic rhinitis.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The molecular targets and pathways involved include:

    NF-κB Pathway: Inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the production of pro-inflammatory cytokines.

    AP-1 Pathway: Suppression of the activator protein 1 (AP-1) pathway, leading to decreased expression of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Fluticasone Propionate: A closely related corticosteroid with similar anti-inflammatory properties.

    Budesonide: Another corticosteroid used in the treatment of asthma and inflammatory bowel disease.

    Beclomethasone Dipropionate: A corticosteroid used for its anti-inflammatory and immunosuppressive effects.

Uniqueness

The uniqueness of this compound lies in its specific structural modifications, such as the presence of fluorine atoms and the spiro[cyclopenta[a]phenanthrene] core. These modifications enhance its potency, stability, and selectivity for glucocorticoid receptors, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C25H32F2O6

Molecular Weight

466.5 g/mol

IUPAC Name

(5R,6'S,8'S,9'R,10'S,11'S,13'S,14'S)-6',9'-difluoro-11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxolane-5,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',4-dione

InChI

InChI=1S/C25H32F2O6/c1-5-8-24(31-4)32-20(30)23(33-24)10-7-15-16-12-18(26)17-11-14(28)6-9-21(17,2)25(16,27)19(29)13-22(15,23)3/h6,9,11,15-16,18-19,29H,5,7-8,10,12-13H2,1-4H3/t15-,16-,18-,19-,21-,22-,23-,24?,25-/m0/s1

InChI Key

YQDWQLNCVMHLMX-HTTZWQLNSA-N

Isomeric SMILES

CCCC1(OC(=O)[C@@]2(O1)CC[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC

Canonical SMILES

CCCC1(OC(=O)C2(O1)CCC3C2(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC

Origin of Product

United States

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